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Application Notes: Chromate Conversion Coatings on Aluminum

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Compound of Interest		
Compound Name:	Chromic chromate	
Cat. No.:	B1584994	Get Quote

Introduction

Chromate conversion coatings, also known as chemical films (or chem films), are a type of chemical treatment used to passivate aluminum and its alloys.[1] This process creates a thin, non-metallic, amorphous film on the aluminum surface that becomes an integral part of the metal itself.[1][2][3] The primary purposes of applying a chromate conversion coating are to enhance corrosion resistance, improve the adhesion of subsequent organic coatings like paints and adhesives, and to provide a surface with low electrical contact impedance.[4][5] These coatings are widely specified in the aerospace, defense, and electronics industries due to their reliability, cost-effectiveness, and proven performance under various standards, such as MIL-DTL-5541 and ASTM B449.[6][7]

The protective film is formed through a chemical reaction between the aluminum surface and an acidic solution containing hexavalent chromium and other active ingredients.[8][9] This reaction dissolves the native aluminum oxide and a small amount of the underlying metal, causing a local increase in pH at the solution-metal interface.[2] This change in pH leads to the precipitation of a complex, gel-like film composed of hydrated chromium oxides and aluminum oxides.[2][3] A key feature of these coatings is the presence of both trivalent (Cr III) and hexavalent (Cr VI) chromium. The trivalent chromium forms the bulk of the coating's structure, while the soluble hexavalent chromium provides a "self-healing" property, migrating to minor scratches or defects to repassivate the exposed metal.[2][3]

Quantitative Data Summary



The properties of chromate conversion coatings are defined by military and industry specifications, primarily MIL-DTL-5541 and ASTM B449. These standards classify the coatings based on their composition and intended use.

Table 1: Classification and Properties of Chromate

Conversion Coatings per MIL-DTL-5541

Туре	Class	Composition	Primary Purpose & Characteristic s	Typical Appearance
Type I	Class 1A	Contains Hexavalent Chromium[6]	Maximum corrosion protection; used as a final finish or paint base.[6] [7]	Yellow to Brown[10]
Class 3	Contains Hexavalent Chromium[6]	Corrosion protection where low electrical resistance is required.[6][11]	Colorless to Yellow[10]	
Type II	Class 1A	Hexavalent- Chromium-Free (e.g., Trivalent Chromium)[6][12]	Environmentally friendly alternative for maximum corrosion protection.	Colorless / Light Blue
Class 3	Hexavalent- Chromium-Free (e.g., Trivalent Chromium)[6][12]	Environmentally friendly alternative where low electrical resistance is needed.	Colorless / Light Blue	



Table 2: Physical and Performance Characteristics

Parameter	Value	Standard / Condition
Coating Thickness	0.00001 - 0.00004 inches (0.25 - 1.0 μm)[3]	General
Coating Weight (Class 1A)	40 - 160 mg/ft² (0.4 - 2.0 g/m²) [11][13]	ASTM B449
Coating Weight (Class 3)	< 40 mg/ft² (< 0.4 g/m²)[11]	ASTM B449
Corrosion Resistance	Must pass 168 hours of salt spray test[3][14]	ASTM B117
Electrical Contact Resistance (Class 3)	< 5,000 microhms per square inch[11]	MIL-DTL-5541
Adhesion	Must pass organic coating adhesion tests[5]	ASTM D3359

Experimental Protocols

The successful application of a chromate conversion coating is highly dependent on a sequence of controlled steps, including surface preparation, chemical immersion, and post-treatment.[15] Adequate rinsing between each chemical step is critical for optimal results.[9][15]

Protocol 1: Standard Chromate Conversion Coating Application (Immersion)

This protocol outlines the typical immersion process for applying a Type I, Class 1A coating.

- 1. Alkaline Cleaning:
- Objective: To remove oils, grease, and other organic surface contaminants.
- Procedure:
 - Immerse the aluminum part in a non-etch alkaline cleaning solution.

Methodological & Application



- Maintain the solution temperature and concentration as specified by the chemical supplier.
 A mild alkaline detergent at 40-55 g/L and a temperature of 120-140°F (49-60°C) is a typical starting point.[1]
- Immersion time is typically 5-10 minutes.
- Rinse the part thoroughly with clean water.
- 2. Deoxidizing / Desmutting:
- Objective: To remove the natural oxide layer and any intermetallic alloying elements (smut) exposed during cleaning.
- Procedure:
 - Immerse the cleaned part in a deoxidizing solution (e.g., a chromate-sulfate or acid-based deoxidizer).[9][15]
 - Operate at ambient temperature for 2-5 minutes, or as recommended by the supplier.
 - Rinse thoroughly with clean water. The surface should be free of "water breaks," indicating a clean, active surface.
- 3. Chromate Conversion Coating:
- Objective: To form the protective chromate film.
- Procedure:
 - Immerse the deoxidized part in the chromate conversion solution (e.g., Alodine, Iridite).
 The solution typically contains chromic acid, activators (like fluoride), and other salts.[2][5]
 - Maintain the bath pH, temperature, and chemical concentration within the supplier's specified range. A typical pH range is 1.1 - 1.5.[13]
 - Immersion time will vary based on the desired coating class, typically ranging from 1 to 5
 minutes. Longer times generally produce thicker, darker coatings.[13]



- The color of the part will change from silver to a light iridescent yellow, progressing to a golden or brown hue for thicker coatings.[10]
- 4. Post-Treatment Rinsing:
- Objective: To remove residual, unreacted chromating solution.
- Procedure:
 - Rinse the part in clean, ambient-temperature water. A two-stage cascade rinse is often used.
 - A final rinse in deionized water can improve coating quality.
- 5. Drying:
- Objective: To gently dry the coating without causing damage.
- Procedure:
 - Allow the part to air dry or use forced air at a temperature not exceeding 140°F (60°C).
 - Crucially, do not handle the parts for at least 24 hours. The gel-like coating is soft and requires time to dehydrate and harden.[5] Performance tests should be deferred until this curing period is complete.[5]

Protocol 2: Quality Control and Testing

- 1. Salt Spray (Fog) Test:
- Objective: To evaluate the corrosion resistance of the coating.
- Method: ASTM B117.
- Procedure:
 - Place coated panels in a sealed chamber.



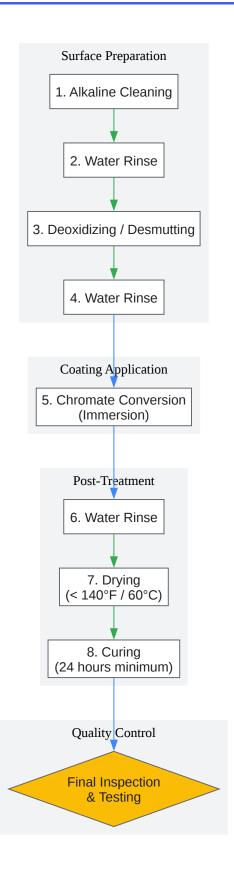
- Expose them to a continuous indirect spray of a 5% sodium chloride solution at a controlled temperature.
- For MIL-DTL-5541, the coating must typically withstand 168 hours of exposure without showing signs of corrosion.[3][14]

2. Coating Adhesion Test:

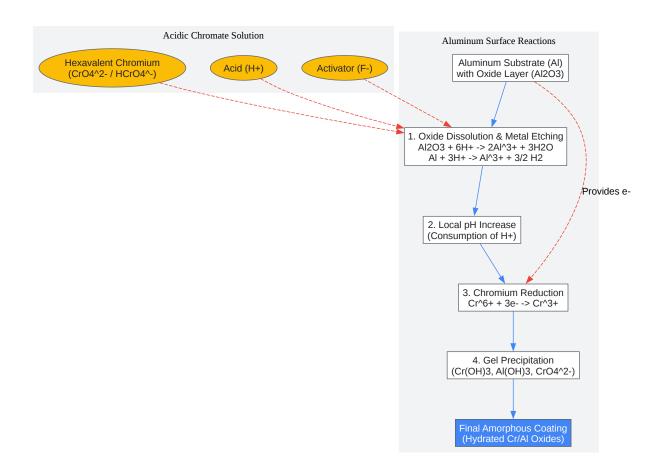
- Objective: To ensure the coating provides a suitable base for subsequent paint or organic films.
- Method: ASTM D3359 (Tape Test).
- Procedure:
 - Apply and cure the specified paint system over the chromate coating.
 - Make a series of cuts through the paint film in a cross-hatch pattern.
 - Apply a specified pressure-sensitive tape over the cuts and then remove it rapidly.
 - The adhesion is rated based on the amount of paint removed by the tape. The chromate coating is considered adherent if the secondary organic film passes the test.

Visualizations Experimental Workflow Diagram









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